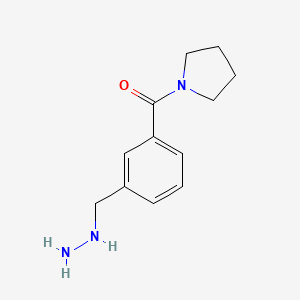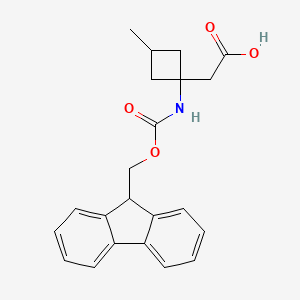
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research fields due to its stability and reactivity. The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the formation of the cyclobutyl ring and subsequent attachment of the acetic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling reactions. The use of high-throughput techniques and optimized reaction conditions ensures the efficient and large-scale production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Fmoc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation. The cyclobutyl ring provides structural rigidity, which can influence the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic acid
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
Compared to similar compounds, 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylcyclobutyl)acetic acid stands out due to its cyclobutyl ring, which imparts unique steric and electronic properties. This structural feature can enhance the compound’s stability and reactivity, making it particularly useful in specific synthetic applications .
Eigenschaften
Molekularformel |
C22H23NO4 |
|---|---|
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylcyclobutyl]acetic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-10-22(11-14,12-20(24)25)23-21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
LWQDCTFKWYEFSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
![4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B12943272.png)
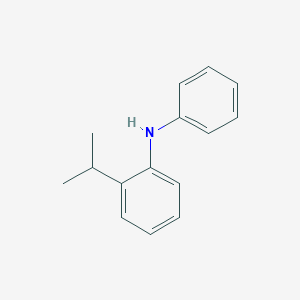
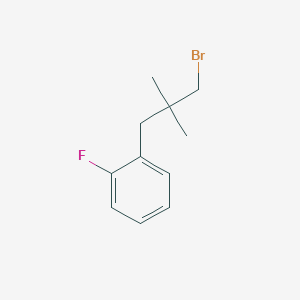
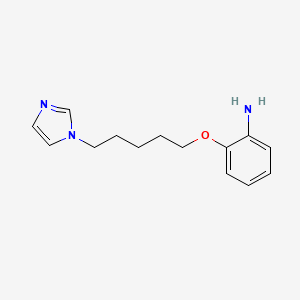
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
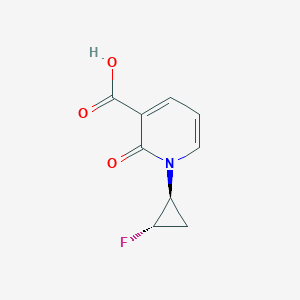
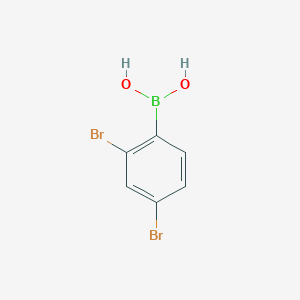
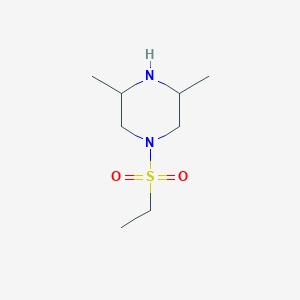
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)

